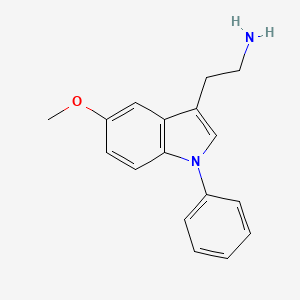
1-Phenyl-5-methoxytryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-methoxytryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure with the neurotransmitter serotonin. This compound is of interest due to its structural similarity to other biologically active tryptamines, which have various applications in scientific research and potential therapeutic uses.
Métodos De Preparación
The synthesis of 1-Phenyl-5-methoxytryptamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyindole and phenylacetaldehyde.
Reaction Conditions: The key steps involve the formation of the tryptamine core through a series of reactions, including
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
1-Phenyl-5-methoxytryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted tryptamines and indole derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-5-methoxytryptamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other biologically active tryptamines and indole derivatives.
Biology: The compound is studied for its potential interactions with serotonin receptors and other biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood, cognition, and neurological disorders.
Industry: It may have applications in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-5-methoxytryptamine involves its interaction with various molecular targets:
Serotonin Receptors: The compound is believed to act as an agonist or antagonist at different serotonin receptor subtypes, influencing neurotransmission and signaling pathways.
Molecular Pathways: It may modulate pathways involved in mood regulation, cognition, and neuroprotection, although the exact mechanisms are still under investigation.
Comparación Con Compuestos Similares
1-Phenyl-5-methoxytryptamine can be compared to other similar compounds, such as:
5-Methoxytryptamine: A naturally occurring tryptamine with similar structural features but different biological activity.
5-Methoxy-N,N-dimethyltryptamine: A potent psychedelic compound with distinct pharmacological properties.
Melatonin: A hormone derived from tryptamine that regulates sleep and circadian rhythms.
Serotonin: A neurotransmitter with a central role in mood regulation and other physiological processes.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the tryptamine family in scientific research and medicine.
Propiedades
Fórmula molecular |
C17H18N2O |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
2-(5-methoxy-1-phenylindol-3-yl)ethanamine |
InChI |
InChI=1S/C17H18N2O/c1-20-15-7-8-17-16(11-15)13(9-10-18)12-19(17)14-5-3-2-4-6-14/h2-8,11-12H,9-10,18H2,1H3 |
Clave InChI |
YLTNTVKZZCDBIV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C=C2CCN)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















